REACTION_CXSMILES
|
FC1C=CC(C=O)=CC=1.[OH-].[Na+].Cl.[F:13][C:14]1[CH:19]=[CH:18][C:17]([CH:20]([CH2:25][C:26]([OH:28])=[O:27])[CH2:21][C:22]([OH:24])=O)=[CH:16][CH:15]=1>C(OCC)(=O)CC(C)=O.C(Cl)(=O)C.C(O)C>[F:13][C:14]1[CH:15]=[CH:16][C:17]([CH:20]2[CH2:21][C:22](=[O:24])[O:28][C:26](=[O:27])[CH2:25]2)=[CH:18][CH:19]=1 |f:1.2|
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
25.3 mL
|
Type
|
solvent
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
370 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C=C1)C(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The yellow solid was crushed
|
Type
|
FILTRATION
|
Details
|
collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying in vacuo 27 g of a faint yellowish solid (the bis-adduct of acetoacetate to the benzaldehyde)
|
Type
|
CUSTOM
|
Details
|
was isolated
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
The resulting yellow slurry was stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling in an ice bath the mixture
|
Type
|
CUSTOM
|
Details
|
to give a colourless precipitate
|
Type
|
FILTRATION
|
Details
|
The solid was collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying in vacuo 3-(4-fluorophenyl)glutaric acid (12.3 g)
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
STIRRING
|
Details
|
with stirring for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to rt
|
Type
|
CUSTOM
|
Details
|
precipitation of the product
|
Type
|
ADDITION
|
Details
|
is completed by addition of petrol ether (150 ml)
|
Type
|
CUSTOM
|
Details
|
The precipitate is isolated by suction filtration
|
Type
|
WASH
|
Details
|
washed with petrol ether
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1CC(=O)OC(C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |